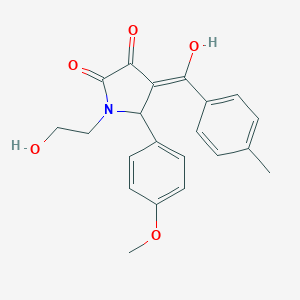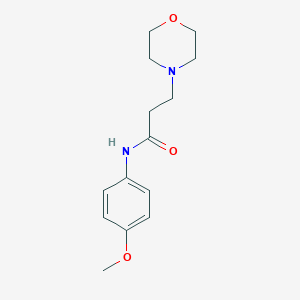
3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one, also known as HET0016, is a compound that has been extensively studied for its potential therapeutic applications. HET0016 is a selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis, an important signaling molecule involved in several physiological and pathological processes.
作用機序
3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a selective inhibitor of 20-HETE synthesis, which is an important signaling molecule involved in several physiological and pathological processes. 20-HETE is synthesized from arachidonic acid by the action of cytochrome P450 enzymes. 3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one inhibits the enzyme CYP4A11, which is responsible for the synthesis of 20-HETE. By inhibiting 20-HETE synthesis, 3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one modulates several downstream signaling pathways involved in blood pressure regulation, cancer progression, and ischemic stroke.
Biochemical and physiological effects:
3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has several biochemical and physiological effects depending on the disease model and the target tissue. In hypertension, 3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one reduces blood pressure by inhibiting 20-HETE synthesis and improving endothelial function. In cancer, 3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one inhibits tumor growth and metastasis by targeting the tumor microenvironment and modulating several signaling pathways involved in angiogenesis, invasion, and metastasis. In ischemic stroke, 3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one reduces brain damage and improves neurological function by reducing inflammation and oxidative stress.
実験室実験の利点と制限
3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages and limitations for lab experiments depending on the research question and the experimental setup. One advantage is that 3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a selective inhibitor of 20-HETE synthesis, which allows for the specific modulation of 20-HETE signaling pathways. Another advantage is that 3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied in several disease models, which provides a wealth of information on its potential therapeutic applications. One limitation is that 3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one can have off-target effects on other cytochrome P450 enzymes, which can complicate the interpretation of the results. Another limitation is that 3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one can have dose-dependent effects, which requires careful optimization of the experimental conditions.
将来の方向性
There are several future directions for the study of 3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one and its potential therapeutic applications. One direction is to investigate the role of 3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one in other diseases where 20-HETE signaling is involved, such as renal and pulmonary diseases. Another direction is to develop more potent and selective inhibitors of 20-HETE synthesis with improved pharmacokinetic properties. Another direction is to investigate the combination of 3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one with other therapies to enhance its therapeutic efficacy. Overall, the study of 3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has the potential to provide novel insights into the role of 20-HETE signaling in several diseases and to develop new therapeutic strategies for these diseases.
合成法
3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves several chemical reactions including esterification, amidation, and cyclization. The purity and yield of the final product can be optimized by careful purification and characterization techniques.
科学的研究の応用
3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications in several diseases including hypertension, cancer, and ischemic stroke. The compound has been shown to reduce blood pressure in animal models of hypertension by inhibiting 20-HETE synthesis. In cancer, 3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit tumor growth and metastasis by targeting the tumor microenvironment. In ischemic stroke, 3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to reduce brain damage and improve neurological function by reducing inflammation and oxidative stress.
特性
製品名 |
3-hydroxy-1-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
分子式 |
C21H21NO5 |
分子量 |
367.4 g/mol |
IUPAC名 |
(4Z)-1-(2-hydroxyethyl)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H21NO5/c1-13-3-5-15(6-4-13)19(24)17-18(14-7-9-16(27-2)10-8-14)22(11-12-23)21(26)20(17)25/h3-10,18,23-24H,11-12H2,1-2H3/b19-17- |
InChIキー |
GMRWMOQWGYXZNW-ZPHPHTNESA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)OC)/O |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)OC)O |
正規SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-Methoxy-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B246996.png)
![3-[benzyl(2-hydroxyethyl)amino]-N-(4-methoxyphenyl)propanamide](/img/structure/B246997.png)
![7-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B247002.png)
![6-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B247003.png)
![1-[1-(3-Methylcyclohexyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247005.png)

![2-{4-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B247007.png)
![2-(4-{1-[3-(Benzyloxy)-4-methoxybenzyl]-4-piperidinyl}-1-piperazinyl)ethanol](/img/structure/B247008.png)
![4-Bromo-2-{[4-(2,6-dimethyl-4-morpholinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247010.png)
![2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247012.png)
![2-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B247013.png)
![2-[1-(3-Pyridinylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B247015.png)

amino]propanamide](/img/structure/B247018.png)